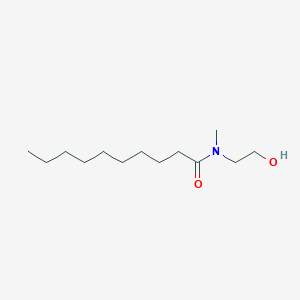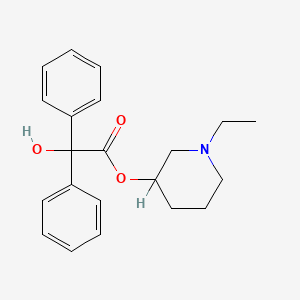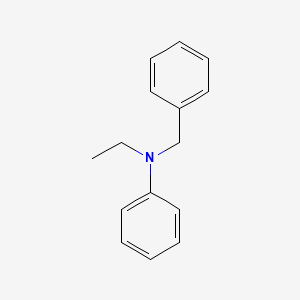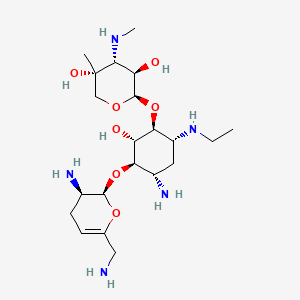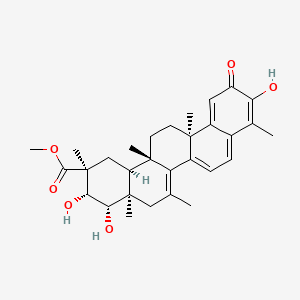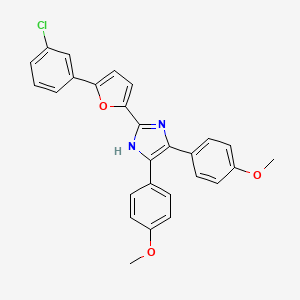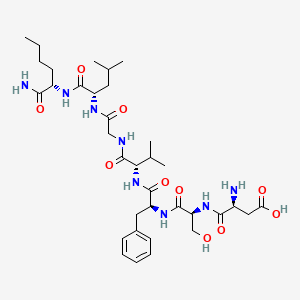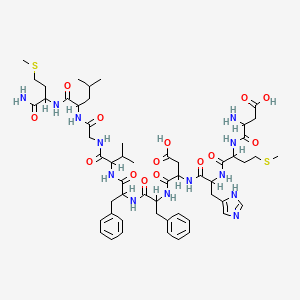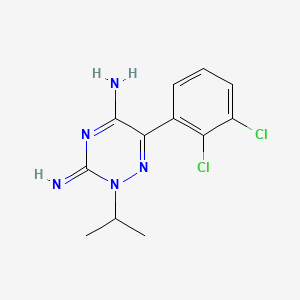
Palatrigine
Vue d'ensemble
Description
Palatrigine: is a small molecule drug known for its angiotensin-converting enzyme inhibitory and beta-adrenergic receptor blocking properties . It is primarily used in the treatment of cardiovascular diseases, particularly for managing arrhythmias . The molecular formula of this compound is C12H13Cl2N5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of 2,3-dichlorophenylamine with isopropyl isocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final product . The reaction conditions typically involve heating the mixture under reflux and using solvents like dimethyl sulfoxide (DMSO) for dissolution .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The mother liquor preparation method involves dissolving the drug in DMSO to achieve the desired concentration .
Chemical Reactions Analysis
Types of Reactions: this compound undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds .
Scientific Research Applications
Chemistry: this compound is used as a reference compound in studies involving angiotensin-converting enzyme inhibitors and beta-adrenergic receptor blockers .
Biology: In biological research, this compound is used to study its effects on cardiovascular systems, particularly its role in managing arrhythmias .
Medicine: this compound is being explored for its potential therapeutic applications in treating cardiovascular diseases, including arrhythmias and hypertension .
Industry: In the pharmaceutical industry, this compound is used in the development of new cardiovascular drugs and as a standard for quality control in drug manufacturing .
Mechanism of Action
This compound exerts its effects by inhibiting angiotensin-converting enzyme and blocking beta-adrenergic receptors . This dual mechanism helps in reducing blood pressure and managing arrhythmias. The inhibition of angiotensin-converting enzyme prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The blockade of beta-adrenergic receptors reduces heart rate and myocardial contractility, further aiding in the management of arrhythmias .
Comparison with Similar Compounds
Similar Compounds:
Zabicipril: Another angiotensin-converting enzyme inhibitor used in hypertension research.
Isocrenatoside: A cyclic octapeptide with angiotensin-converting enzyme inhibitory properties.
L-Isoleucyl-L-arginine: A dipeptide that acts as a potent angiotensin-converting enzyme inhibitor.
Uniqueness: this compound is unique due to its dual mechanism of action, combining angiotensin-converting enzyme inhibition with beta-adrenergic receptor blockade . This dual action makes it particularly effective in managing cardiovascular diseases, offering a broader therapeutic scope compared to compounds with a single mechanism of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Palatrigine involves the reaction of 2,3-dichlorophenylamine with isopropyl isocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final product . The reaction conditions typically involve heating the mixture under reflux and using solvents like dimethyl sulfoxide (DMSO) for dissolution .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The mother liquor preparation method involves dissolving the drug in DMSO to achieve the desired concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Palatrigine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds .
Applications De Recherche Scientifique
Chemistry: Palatrigine is used as a reference compound in studies involving angiotensin-converting enzyme inhibitors and beta-adrenergic receptor blockers .
Biology: In biological research, this compound is used to study its effects on cardiovascular systems, particularly its role in managing arrhythmias .
Medicine: this compound is being explored for its potential therapeutic applications in treating cardiovascular diseases, including arrhythmias and hypertension .
Industry: In the pharmaceutical industry, this compound is used in the development of new cardiovascular drugs and as a standard for quality control in drug manufacturing .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Zabicipril: Another angiotensin-converting enzyme inhibitor used in hypertension research.
Isocrenatoside: A cyclic octapeptide with angiotensin-converting enzyme inhibitory properties.
L-Isoleucyl-L-arginine: A dipeptide that acts as a potent angiotensin-converting enzyme inhibitor.
Uniqueness: Palatrigine is unique due to its dual mechanism of action, combining angiotensin-converting enzyme inhibition with beta-adrenergic receptor blockade . This dual action makes it particularly effective in managing cardiovascular diseases, offering a broader therapeutic scope compared to compounds with a single mechanism of action .
Propriétés
| 98410-36-7 | |
Formule moléculaire |
C12H13Cl2N5 |
Poids moléculaire |
298.17 g/mol |
Nom IUPAC |
6-(2,3-dichlorophenyl)-3-imino-2-propan-2-yl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C12H13Cl2N5/c1-6(2)19-12(16)17-11(15)10(18-19)7-4-3-5-8(13)9(7)14/h3-6H,1-2H3,(H3,15,16,17) |
Clé InChI |
XJQJAFGEQVKYNF-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N |
SMILES canonique |
CC(C)N1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N |
Apparence |
Solid powder |
| 98410-36-7 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5(3)-amino-6-(2,3-dichlorophenyl)-2,3(2,5)-dihydro-3(5)-imino-2-isopropyl-1,2,4-triazine BW A256C BWA 256C BWA-256-C BWA-256C palatrigine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



